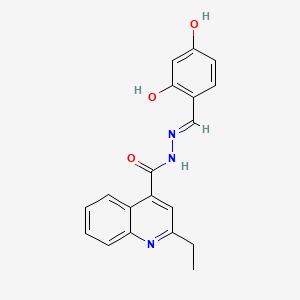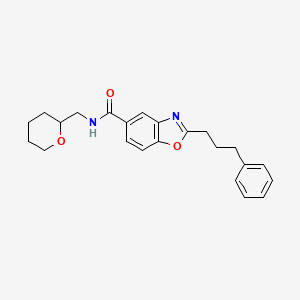
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CHPH, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, and modulating the immune system. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments is its high yield and ease of synthesis. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown promising results in various fields of research, making it a potential candidate for further study. However, one limitation of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. Additionally, the development of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, or 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, is a novel compound with potential applications in various fields of scientific research. The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, and it has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action and optimization of its synthesis method.
Métodos De Síntesis
The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, including the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine, followed by the addition of hydrochloric acid. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst, such as p-toluenesulfonic acid. Both methods have been proven effective in synthesizing 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone with high yield.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and reduce neuronal damage. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown antimicrobial activity against various pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-19-11-12-22(29)18(13-19)15-25-28-23-26-20(16-7-3-1-4-8-16)14-21(27-23)17-9-5-2-6-10-17/h1-15,29H,(H,26,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJASSYBCCMNCT-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)

![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)
methanone](/img/structure/B5972290.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)
![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)